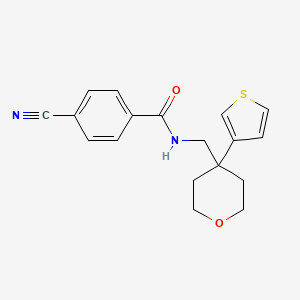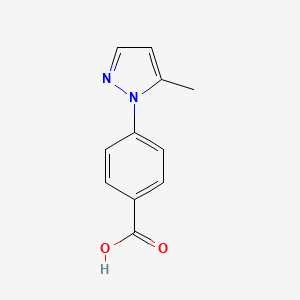![molecular formula C20H22N4O2S2 B2507322 N'-{[1-(1,3-benzothiazol-2-yl)pipéridin-4-yl]méthyl}-N-[(thiophène-2-yl)méthyl]éthanediamide CAS No. 1797591-44-6](/img/structure/B2507322.png)
N'-{[1-(1,3-benzothiazol-2-yl)pipéridin-4-yl]méthyl}-N-[(thiophène-2-yl)méthyl]éthanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C20H22N4O2S2 and its molecular weight is 414.54. The purity is usually 95%.
BenchChem offers high-quality N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antibactérienne
Le composé a été étudié pour ses propriétés antibactériennes. Dans une étude de Gurram et Azam, ils ont synthétisé des N'- (1,3-benzothiazol-2-yl)-arylamides et évalué leur activité contre les souches bactériennes Gram-positives et Gram-négatives. Notamment, les composés C3, C5, C9, C13-15 et C17 ont présenté une activité prometteuse contre Staphylococcus aureus NCIM 5021, avec des valeurs de MIC comprises entre 19,7 et 24,2 μM. Parmi ceux-ci, le composé C13, qui contient un cycle thiophène lié à la partie benzothiazole via une liaison amide, a montré une activité maximale contre S. aureus NCIM 5022 (MIC = 13,0 μM) et S. aureus ATCC 43300 (MIC = 15,0 μM). Il est important de noter que le composé C13 a démontré une activité bactéricide contre S. aureus ATCC 43300 après une exposition de 24 heures .
Activité antituberculeuse
Bien que des études spécifiques sur l’activité antituberculeuse de ce composé ne soient pas directement disponibles, les progrès récents des composés antituberculeux à base de benzothiazole mettent en évidence le potentiel de ces molécules. Les chercheurs ont synthétisé divers dérivés de benzothiazole et évalué leurs concentrations inhibitrices contre Mycobacterium tuberculosis. Bien que ne soit pas directement lié à notre composé, ce domaine souligne l’importance d’explorer de nouveaux dérivés de benzothiazole pour des applications antituberculeuses .
Études structurales
Des études structurales ont été menées sur des composés apparentés. Par exemple, les N- (1,3-benzothiazol-2-yl)-4- (halogénobenzènesulfonyl)-hydrazides ont été étudiées. Bien que ce composé spécifique ne soit pas identique à notre cible, il fournit des informations sur les propriétés structurales des dérivés de benzothiazole. Ces études contribuent à notre compréhension des applications potentielles du composé .
Mécanisme D'action
Target of Action
The primary targets of this compound are currently unknown. The compound’s structure suggests potential interactions with various biological targets
Mode of Action
The compound’s structure, which includes a benzothiazol ring and a piperidin ring, suggests it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking .
Analyse Biochimique
Biochemical Properties
N’-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. Additionally, it binds to specific proteins, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
The effects of N’-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving kinase enzymes. It can modulate gene expression by acting on transcription factors, leading to changes in cellular metabolism and function. For instance, it has been noted to affect the expression of genes involved in oxidative stress responses and apoptosis .
Molecular Mechanism
At the molecular level, N’-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound has been shown to inhibit certain proteases, thereby affecting protein degradation pathways. Additionally, it can alter gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N’-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, but it may degrade under extreme pH or temperature conditions. Long-term exposure to this compound in vitro has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of N’-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide vary with different dosages in animal models. At low doses, it has been observed to have therapeutic effects, such as reducing inflammation and oxidative stress. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been noted, where the compound’s beneficial effects plateau, and adverse effects become more pronounced .
Metabolic Pathways
N’-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, influencing the metabolism of other compounds. This interaction can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. The compound’s metabolism itself involves oxidation and conjugation reactions, leading to the formation of various metabolites .
Transport and Distribution
Within cells and tissues, N’-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound has been shown to accumulate in the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of N’-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it has been observed to localize in the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Additionally, its presence in the mitochondria affects cellular respiration and energy production .
Propriétés
IUPAC Name |
N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S2/c25-18(19(26)22-13-15-4-3-11-27-15)21-12-14-7-9-24(10-8-14)20-23-16-5-1-2-6-17(16)28-20/h1-6,11,14H,7-10,12-13H2,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNAIHUJEXICAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CS2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-Methyl-N-[2-oxo-2-[[1-[3-(trifluoromethyl)phenyl]cyclobutyl]amino]ethyl]prop-2-enamide](/img/structure/B2507240.png)


![N-(4-butylphenyl)-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2507244.png)
![5-(5-Chloro-2-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2507245.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(pyridine-3-sulfonyl)piperidin-4-yl]piperazine](/img/structure/B2507246.png)

![N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2507248.png)

![N-(butan-2-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2507251.png)




